Methyl 2-bromo-6-(bromomethyl)benzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry
Halogenated benzoate esters are a broad class of compounds where one or more hydrogen atoms on the benzoic acid or its ester derivative are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The presence and position of these halogens significantly influence the molecule's physical properties and chemical reactivity.
The introduction of halogens into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org Halogen atoms can alter the electron distribution within the molecule and participate in specific non-covalent interactions, such as halogen bonding, which can be crucial for a drug's efficacy. acs.org
Methyl 2-bromo-6-(bromomethyl)benzoate is a prime example of a multi-halogenated system where the two bromine atoms have different chemical reactivities.
Aryl Bromide (at C2): The bromine atom attached directly to the aromatic ring is relatively unreactive towards simple nucleophilic substitution. However, it is an excellent functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.
Benzylic Bromide (at C6-methyl): The bromomethyl group (–CH₂Br) is highly reactive. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. This reactivity allows for the easy introduction of various functional groups at this position.
This orthogonal reactivity—the ability to selectively react one bromine site while leaving the other intact—makes this compound a highly valuable and versatile building block in multi-step organic synthesis.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The unique structural and reactivity profile of this compound has made it a significant tool for synthetic chemists, particularly in the construction of heterocyclic compounds and as an intermediate in the synthesis of pharmaceutically relevant molecules.
Role in Organic Synthesis:
The primary application of this compound in organic synthesis is as a precursor for building cyclic structures. The two reactive sites, the benzylic bromide and the methyl ester, can be involved in intramolecular reactions to form new rings. A key example is its use in the synthesis of substituted isoindolinones. By reacting this compound with an amine, a tandem reaction can occur where the amine first displaces the benzylic bromide and then attacks the ester group to form a stable five-membered lactam ring. This strategy is a powerful method for accessing the core structure of many biologically active compounds.
Table 2: Representative Synthetic Application
| Reactant | Reagent | Product | Significance |
|---|
Significance in Medicinal Chemistry:
In the realm of medicinal chemistry, this compound is recognized for its potential role in developing new therapeutic agents. Research has identified it as a pharmacological agent that acts as a ligand for dopamine (B1211576) D2-like receptors. biosynth.com Dopamine receptors are crucial targets for drugs treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov The ability of this compound to bind to these receptors suggests that its structural framework can be used as a starting point for designing novel drug candidates. biosynth.com The binding of this compound can induce conformational changes in the receptor, which in turn affects downstream signaling pathways. biosynth.com
Furthermore, its utility as a synthetic intermediate extends to the creation of complex molecules with potential therapeutic value. The isoindolinone core, readily accessible from this starting material, is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates. The ability to use this compound to construct this core while retaining the aryl bromide handle for further chemical modification allows for the creation of diverse molecular libraries for drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYOUAJBCRNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777859-74-2 | |
| Record name | methyl 2-bromo-6-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 6 Bromomethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) analysis of methyl 2-bromo-6-(bromomethyl)benzoate allows for the identification and assignment of the different types of protons in the molecule. The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromo, bromomethyl, and methyl ester substituents. Additionally, distinct singlets are anticipated for the protons of the methyl ester (-OCH₃) group and the methylene (B1212753) protons of the bromomethyl (-CH₂Br) group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.2 - 7.6 | Multiplet |
| -CH₂Br | ~4.8 | Singlet |
| -OCH₃ | ~3.9 | Singlet |
Note: The table presents predicted values based on typical chemical shifts for similar structural motifs; experimental data is not publicly available.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The spectrum would feature signals for the carbonyl carbon of the ester, the aromatic carbons (including those directly attached to the bromine atom and the substituents), the carbon of the bromomethyl group, and the carbon of the methyl ester. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 170 |
| Aromatic C-Br | 118 - 125 |
| Aromatic C-CH₂Br | 135 - 140 |
| Aromatic C-COOCH₃ | 130 - 135 |
| Aromatic CH | 128 - 132 |
| -OCH₃ | 52 - 55 |
| -CH₂Br | 30 - 35 |
Note: The table presents predicted values based on typical chemical shifts for similar structural motifs; experimental data is not publicly available.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₉H₈Br₂O₂), HRMS would confirm the elemental composition by matching the experimentally determined exact mass with the theoretically calculated mass. The presence of two bromine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, where the relative intensities of the peaks would correspond to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS analysis of this compound, the molecule would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group. The spectrum would also show bands corresponding to the C-O stretching of the ester, C-H stretching and bending vibrations of the aromatic ring and the methyl/methylene groups, and the C-Br stretching vibrations.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester | C-O Stretch | 1100 - 1300 |
| Alkyl Halide | C-Br Stretch | 500 - 600 |
| Methyl/Methylene | C-H Stretch | 2850 - 3000 |
| Aromatic | C-H Stretch | 3000 - 3100 |
Note: The table presents expected absorption ranges for the identified functional groups.
X-ray Diffraction Studies for Crystalline Structure and Conformation
As of the current body of scientific literature, detailed X-ray diffraction data for this compound is not publicly available. While crystallographic studies have been conducted on structurally related brominated methyl benzoate (B1203000) derivatives, the specific crystal structure and conformational analysis of this compound have not been reported.
The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Such studies provide precise information on:
Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the fundamental repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Molecular Conformation: The specific spatial arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. This would reveal the orientation of the methyl ester and bromomethyl substituents relative to the benzene ring.
Intermolecular Interactions: The non-covalent forces, such as halogen bonding or π-stacking, that govern the packing of molecules in the crystal.
Without experimental X-ray diffraction data, a definitive analysis of the crystalline structure and conformation of this compound cannot be provided. Computational modeling could offer theoretical predictions of its structure, but these would require experimental validation. Further research, including the successful crystallization of this compound and subsequent X-ray analysis, is necessary to fully characterize its solid-state structure.
Reactivity and Chemical Transformations of Methyl 2 Bromo 6 Bromomethyl Benzoate
Nucleophilic Substitution Reactions
The presence of two different carbon-bromine bonds in Methyl 2-bromo-6-(bromomethyl)benzoate allows for selective nucleophilic substitution reactions, primarily dictated by the nature of the electrophilic carbon.
Transformations at the Bromomethyl Moiety with Various Nucleophiles (e.g., amines, thiols, alkoxides)
The bromomethyl group is a highly reactive benzylic halide, readily undergoing SN2 reactions with a wide array of nucleophiles. This reactivity is attributed to the stability of the incipient benzylic carbocation-like transition state.
Amines: Primary and secondary amines react readily with this compound to furnish the corresponding N-substituted methyl 2-(aminomethyl)-6-bromobenzoates. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Thiols: Thiol nucleophiles, such as thiophenol, can displace the benzylic bromide to form the corresponding thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.
Alkoxides: Alkoxide nucleophiles, like sodium ethoxide, can be employed to synthesize the corresponding ether derivatives. The reaction proceeds via a Williamson ether synthesis mechanism.
A summary of representative nucleophilic substitution reactions at the bromomethyl position is presented in the table below.
| Nucleophile | Reagent Example | Product Structure |
| Primary Amine | R-NH₂ | |
| Secondary Amine | R₂NH | |
| Thiol | R-SH | |
| Alkoxide | R-ONa |
Note: R represents a generic organic substituent.
Substitution of Aromatic Bromine
The bromine atom attached directly to the aromatic ring is significantly less reactive towards traditional nucleophilic substitution than the benzylic bromine. Standard SNAr (Nucleophilic Aromatic Substitution) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this molecule. Consequently, displacement of the aromatic bromine via nucleophilic attack is generally not a favored pathway under standard conditions.
Cross-Coupling Reactions
The aromatic carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling Strategies with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds. In this reaction, the aryl bromide moiety of this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This reaction offers a versatile route to a wide range of substituted biaryl compounds. For instance, the coupling with 4-methoxyphenylboronic acid would yield methyl 2-(bromomethyl)-6-(4-methoxyphenyl)benzoate. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
A generalized scheme for the Suzuki-Miyaura coupling is shown below:
Where Ar' can be a variety of substituted or unsubstituted aryl or vinyl groups.
Other Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Beyond the Suzuki-Miyaura coupling, the aromatic bromide of this compound can participate in other palladium-catalyzed reactions to form carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene, to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgu-szeged.hu
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, such as phenylacetylene. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. rsc.orgd-nb.info
Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl bromide. This method is known for its tolerance of a wide range of functional groups.
The following table summarizes these palladium-catalyzed coupling reactions.
| Reaction Name | Coupling Partner | Product Type |
| Heck | Alkene (e.g., Styrene) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Disubstituted Alkyne |
| Stille | Organotin Reagent | Biaryl or Aryl-Substituted Alkene/Alkyne |
Oxidation and Reduction Chemistry
The functional groups present in this compound can undergo selective oxidation and reduction reactions.
Oxidation: The bromomethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the benzylic carbon to a carboxylic acid, leading to the formation of 2-bromo-6-(methoxycarbonyl)benzoic acid. alfa-chemistry.comnih.govmasterorganicchemistry.com However, the specific conditions required for this transformation on this substrate would need experimental optimization to avoid side reactions.
Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the methyl ester to a hydroxymethyl group. chegg.com This would yield (2-bromo-6-(bromomethyl)phenyl)methanol. It is important to note that LiAlH₄ can also reduce the carbon-bromine bonds, potentially leading to a mixture of products.
More selective reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce esters under standard conditions. researchgate.netias.ac.inreddit.comresearchgate.netijcce.ac.ir However, the reactivity of sodium borohydride can be enhanced by the addition of certain additives or by changing the solvent system.
Furthermore, electrochemical reduction of the closely related methyl 2-bromomethylbenzoate (B8278923) has been reported. This process involves the formation of a carbanion intermediate which can lead to various products, including cyclized structures. wisc.edu Similar reactivity could be anticipated for this compound.
Selective Oxidation Pathways to Carboxylic Acids
The benzylic bromide group in this compound is susceptible to oxidation, providing a route to dicarboxylic acid derivatives. The transformation of benzylic halides to the corresponding benzoic acids can be achieved using various oxidizing systems. For instance, an environmentally benign method involves the use of 30% hydrogen peroxide with a sodium tungstate (B81510) (Na₂WO₄·2H₂O) catalyst and a phase-transfer agent. organic-chemistry.org This approach allows for the direct and selective oxidation of the bromomethyl group to a carboxylic acid functional group.
The general transformation is detailed in the table below.
| Reactant | Reagents/Conditions | Product |
| This compound | 1. Na₂WO₄·2H₂O, [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻2. 30% H₂O₂ | Methyl 2-bromo-6-carboxybenzoate |
This table presents a plausible reaction based on established methods for the oxidation of benzylic halides. organic-chemistry.org
Reduction of Ester and Halogen Groups (e.g., using Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both esters and halogenated compounds. When applied to this compound, multiple functional groups can be targeted. The ester group is readily reduced to a primary alcohol. Concurrently, the benzylic bromide can be reduced to a methyl group. The reduction of aryl bromides with LiAlH₄ is also possible, often proceeding through radical intermediates, though it typically requires more forcing conditions than ester or benzylic halide reduction. chegg.comrsc.org
The potential reduction products are outlined below, reflecting the stepwise or complete reduction of the molecule's functional groups.
| Reactant | Reagent | Potential Products | Notes |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-bromo-6-(bromomethyl)phenyl)methanol | Selective reduction of the ester group. |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-bromo-6-methylphenyl)methanol | Reduction of the ester and benzylic bromide. |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-methylbenzyl alcohol | Complete reduction of the ester and both bromine groups. |
This table illustrates the expected products based on the known reactivity of LiAlH₄ with esters and alkyl/aryl halides. chegg.comrsc.org
Ester Hydrolysis and Related Transformations (e.g., Acidic or Basic Conditions)
The methyl ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification and is an equilibrium process. The ester is heated with an excess of water in the presence of a strong acid catalyst. To drive the reaction to completion, the alcohol byproduct (methanol) would need to be removed. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide (B78521) (NaOH), is used as a reactant rather than a catalyst. The process yields a carboxylate salt, which can then be protonated with acid in a separate workup step to give the final carboxylic acid. This method typically proceeds to completion. libretexts.orgchemspider.com
| Reaction Type | Reagents/Conditions | Intermediate Product | Final Product (after workup) |
| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | N/A | 2-bromo-6-(bromomethyl)benzoic acid |
| Basic Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | Sodium 2-bromo-6-(bromomethyl)benzoate | 2-bromo-6-(bromomethyl)benzoic acid |
This table summarizes the standard conditions for ester hydrolysis as applied to the target molecule. libretexts.orgchemspider.com
Mechanistic Insights into Reactive Pathways
The reactivity of this compound is governed by the electronic and steric properties of its constituent functional groups and their positions on the aromatic ring.
Influence of Electronic and Steric Effects of Functional Groups on Reactivity
The chemical behavior of the molecule is a direct consequence of the interplay between its three adjacent substituents.
Electronic Effects: Both the bromine atom and the methyl ester group are electron-withdrawing. The bromine atom deactivates the aromatic ring through induction, while the ester group deactivates it through both induction and resonance. This electronic pull enhances the electrophilicity of the benzylic carbon, making the bromomethyl group a good substrate for nucleophilic substitution reactions.
Steric Effects: The ortho-positioning of the bromo, bromomethyl, and methyl ester groups creates significant steric hindrance around the aromatic ring and its substituents. This steric crowding can influence the rate of reactions by impeding the approach of reagents to the reactive centers. For example, access to the carbonyl carbon of the ester during hydrolysis or reduction may be slowed compared to an unhindered ester. Similarly, nucleophilic attack at the benzylic carbon is also subject to steric hindrance from the adjacent bromo and ester groups.
The introduction of substituents can significantly alter the electron density and, consequently, the nucleophilicity and reactivity of specific atoms within a molecule. nih.gov In this case, the combined steric bulk and electron-withdrawing nature of the ortho groups are the dominant factors controlling the molecule's reaction pathways.
Regioselectivity and Stereochemical Considerations in Transformations
Regioselectivity: The molecule possesses three distinct functional groups that can undergo transformation: an aryl bromide, a benzylic bromide, and a methyl ester. The inherent differences in their reactivity lead to a high degree of regioselectivity.
Benzylic vs. Aryl Bromide: The benzylic bromide is significantly more reactive towards both nucleophilic substitution and reduction than the aryl bromide. The C(sp³)-Br bond is weaker and more polarized than the C(sp²)-Br bond, and the transition states for its cleavage (e.g., in an SN2 reaction or reduction) are much lower in energy. Therefore, reactions with nucleophiles or mild reducing agents will selectively occur at the bromomethyl position.
Ester Reactivity: The ester group's reactivity, particularly towards reduction and hydrolysis, is well-established. In competitive reactions, such as with LiAlH₄, both the ester and the benzylic bromide are likely to react, while the aryl bromide would require more stringent conditions.
Stereochemical Considerations: this compound is an achiral molecule. None of the described transformations—oxidation of the -CH₂Br group, reduction of the ester or halides, or ester hydrolysis—introduce a chiral center. Therefore, stereochemical outcomes are not a factor in these specific reaction pathways.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. From these calculations, various properties that dictate the reactivity of a molecule can be predicted. For a molecule like Methyl 2-bromo-6-(bromomethyl)benzoate, DFT calculations would typically be employed to determine parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.
Theoretical studies on similar brominated aromatic compounds have shown that the presence of bromine atoms significantly influences the electronic properties. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while also participating in resonance by donating its lone pair electrons to the aromatic ring. This dual electronic nature affects the electron density distribution across the benzene (B151609) ring and influences the reactivity of the molecule towards electrophilic and nucleophilic attack.
The reactivity of this compound is largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of the molecule, while the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability of the molecule. |
| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The bromomethyl group introduces another reactive site in the molecule. The C-Br bond in this group is susceptible to nucleophilic substitution, a reactivity aspect that can be further elucidated through computational modeling.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules.
The key flexible bonds in this compound are the C-C bond connecting the bromomethyl group to the benzene ring and the C-O bond of the ester group. Rotation around these bonds can lead to different conformers with varying energies. MD simulations can explore these different conformations and determine their relative stabilities.
In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion. Analysis of these trajectories can reveal:
Preferred Conformations: The most frequently observed shapes of the molecule.
Conformational Transitions: The energy barriers and pathways for changing between different shapes.
Solvent Effects: How the surrounding solvent molecules influence the conformation and dynamics of the molecule.
Although specific MD simulation studies on this compound are not found in the current literature, such studies on similar substituted aromatic esters have highlighted the importance of intramolecular interactions, such as steric hindrance between adjacent bulky groups, in determining the preferred conformation.
Theoretical Modeling of Reaction Pathways and Energy Profiles
Theoretical modeling of reaction pathways is a crucial application of computational chemistry that helps in understanding the mechanism of chemical reactions. This involves calculating the energy of the system as it progresses from reactants to products, passing through a transition state. The resulting energy profile provides valuable information about the feasibility and kinetics of a reaction.
For this compound, several reaction types could be theoretically modeled, including:
Nucleophilic Substitution at the Bromomethyl Group: This is a likely reaction pathway where a nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion. Computational modeling could determine the activation energy for this process and compare the feasibility of SN1 versus SN2 mechanisms.
Reactions involving the Aryl Bromide: The bromine atom on the aromatic ring can participate in various cross-coupling reactions. Theoretical studies can help in understanding the mechanism of these reactions, including the oxidative addition and reductive elimination steps in transition-metal-catalyzed processes.
Ester Hydrolysis: The methyl ester group can undergo hydrolysis under acidic or basic conditions. Computational modeling can elucidate the reaction mechanism and the role of catalysts.
A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction at the bromomethyl group is depicted below. This diagram illustrates the change in energy as the reaction progresses from reactants to products through a transition state.
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Starting materials (this compound + Nucleophile) |
| Transition State | +20 | Highest energy point along the reaction pathway. |
| Products | -10 | Final products of the reaction. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Such theoretical models, while not yet published for this specific compound, are instrumental in predicting the chemical behavior of new molecules and in designing synthetic routes.
Applications in Advanced Organic Synthesis and Material Science
Role as Versatile Synthetic Intermediate
The dual reactivity of Methyl 2-bromo-6-(bromomethyl)benzoate makes it an important building block in the synthesis of fine chemicals and specialized compounds. The presence of two distinct bromine atoms—one on the aromatic ring and one on the methyl group—provides chemists with the flexibility to introduce different functional groups through various coupling and substitution reactions. nbinno.com
In pharmaceutical manufacturing, controlling impurities is a critical aspect of ensuring drug safety and efficacy. chemmethod.com Brominated benzoic acid derivatives and related bromomethyl-biphenyl compounds are key intermediates in the synthesis of the antihypertensive drug Telmisartan. arkat-usa.orgsynzeal.com The synthesis of Telmisartan and the formation of its impurities often involve alkylation steps where a bromomethyl group is essential for creating the final molecular structure. arkat-usa.org For instance, the synthesis of certain Telmisartan impurities involves the condensation of the core molecule with reagents like 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester. arkat-usa.orggoogle.com While not explicitly detailed as the direct precursor in available literature, a compound with the structure of this compound serves as a relevant model for the type of reactive intermediates used in the synthesis of complex pharmaceutical products and the study of their related impurities.
The utility of this compound extends to the agrochemical industry. molbase.com Its reactive nature makes it a suitable starting material for constructing the complex molecular frameworks of modern pesticides and herbicides. The introduction of the benzoate (B1203000) substructure can be a key step in building active agrochemical ingredients.
As a bifunctional building block, this compound is particularly useful in the construction of complex organic molecules and heterocyclic systems. The more reactive benzyl (B1604629) bromide can undergo nucleophilic substitution, while the less reactive aryl bromide can participate in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a step-wise elaboration of the molecule. For example, it can be used to synthesize nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. researchgate.net A documented downstream application is the synthesis of 7-bromo-2,3-dihydroisoindol-1-one, a heterocyclic compound. molbase.com
| Reactant | Key Transformation | Product Class | Significance |
|---|---|---|---|
| This compound | Intramolecular cyclization | Heterocycles (e.g., 7-bromo-2,3-dihydroisoindol-1-one) molbase.com | Access to core structures in medicinal chemistry. |
| Related Bromomethyl Benzoates | Alkylation / Condensation Reactions | Pharmaceutical Intermediates (e.g., Telmisartan impurities) arkat-usa.orggoogle.com | Crucial for the synthesis and quality control of active pharmaceutical ingredients. |
Polymer Chemistry and Material Science Applications
The unique structure of this compound also lends itself to applications in polymer chemistry and the development of novel materials.
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers with controlled molecular weights and narrow polydispersities. mdpi.comnih.gov The process relies on a reversible deactivation of growing polymer chains, which is initiated by an alkyl halide in the presence of a transition-metal complex. nih.gov Compounds containing benzyl halide functionalities are effective initiators for ATRP.
Given its structure, this compound possesses two potential initiation sites: the benzyl bromide and the aryl bromide. The benzyl bromide is a classic ATRP initiating group, capable of starting a polymer chain. This makes the compound a potential bifunctional initiator, which could be used to synthesize polymers with unique architectures, such as block copolymers or graft polymers, by selectively activating one or both of the bromine sites.
| Functional Group | Potential Role in ATRP | Resulting Polymer Architecture |
|---|---|---|
| -CH₂Br (Benzyl bromide) | Primary initiation site | Linear polymers, Grafting from surfaces |
| -Br (Aryl bromide) | Secondary or sequential initiation site | Block copolymers, Star polymers (if used as a core) |
The ability to incorporate this compound into larger molecular structures makes it a valuable component in the field of material science. By leveraging its reactive handles, this compound can be integrated into polymers or attached to surfaces to create materials with tailored properties. umich.edu The development of new material systems is a multidisciplinary field focused on designing materials with specific functions for advanced applications. mdpi.com Chemical building blocks like this are essential for creating novel materials used in areas ranging from electronics to coatings. molbase.comnbinno.com
Exploration of Biological Activities and Mechanistic Pharmacology
Ligand-Receptor Interactions and Signal Transduction Modulation
The interaction of Methyl 2-bromo-6-(bromomethyl)benzoate with neurotransmitter receptors, particularly the dopamine (B1211576) D2-like receptor, has been an area of investigation. These interactions are crucial in understanding the compound's potential effects on cellular signaling pathways.
Table 1: Dopamine D2-like Receptor Binding Profile of this compound
| Receptor Subtype | Binding Observed | Tissue Source | Quantitative Affinity (Ki) |
| Dopamine D2-like | Yes | Rat Brain | Data not available |
This table is based on available research findings. "Data not available" indicates that specific quantitative values were not found in the reviewed literature.
The binding of a ligand to a receptor, such as the interaction between this compound and the dopamine D2-like receptor, is known to induce conformational changes in the receptor's structure. These structural alterations are a critical step in initiating intracellular signaling cascades. The conformational shift in the dopamine D2-like receptor upon binding of this compound is believed to trigger changes in downstream signal transduction. This, in turn, can influence a variety of cellular processes and ultimately impact behavior. The dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. While the specific downstream effects of this compound have not been extensively detailed, its action as a D2-like receptor ligand suggests a potential influence on these signaling pathways.
Enzyme Inhibition and Protein-Ligand Interactions
The potential for this compound to interact with and inhibit various enzymes is another important aspect of its pharmacological profile. Enzyme inhibition can have significant physiological effects by altering metabolic and signaling pathways.
Dipeptidyl peptidase-4 (DPP-4) and nitric oxide synthase (NOS) are enzymes with critical roles in glucose homeostasis and cell signaling, respectively. Extensive searches of scientific literature did not yield any specific studies demonstrating the inhibitory activity of this compound against either DPP-4 or nitric oxide synthase. Therefore, there is currently no evidence to suggest that this compound acts as an inhibitor of these enzymes.
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. A thorough review of available scientific literature did not reveal any research specifically investigating the inhibitory effects of this compound on aldose reductase. Consequently, its potential as an aldose reductase inhibitor remains uncharacterized.
The Nsp14 methyltransferase of SARS-CoV-2 is a key enzyme in viral replication and a target for antiviral drug development. Based on a comprehensive search of scientific databases and literature, there are no published studies that report on the inhibition of SARS-CoV-2 Nsp14 methyltransferase by this compound. As such, its activity against this viral enzyme is currently unknown.
Table 2: Summary of Investigated Enzyme Inhibition by this compound
| Enzyme Target | Inhibition Observed | IC50 Value |
| Dipeptidyl Peptidase-4 (DPP-4) | No data found | Not applicable |
| Nitric Oxide Synthase (NOS) | No data found | Not applicable |
| Aldose Reductase | No data found | Not applicable |
| SARS-CoV-2 Nsp14 Methyltransferase | No data found | Not applicable |
This table reflects the absence of available research data on the inhibitory activity of this compound against these specific enzymes.
Anticancer Potential and Cellular Mechanisms
Comprehensive searches of scientific literature did not yield specific data on the anticancer properties of this compound. Consequently, there is no available information regarding its mechanisms of action in cancer cells, including the inhibition of translation and protein synthesis, modulation of the mTORC1 pathway, or interaction with the sodium-hydrogen exchanger.
Inhibition of Translation and Protein Synthesis in Cancer Cells
There is currently no published research demonstrating that this compound inhibits translation and protein synthesis in cancer cells.
Interaction with Sodium Hydrogen Exchanger in Cellular Respiration
No studies have been identified that describe an interaction between this compound and the sodium-hydrogen exchanger in the context of cellular respiration.
Neuroprotective Activities
Initial characterization of this compound suggests it may act as a dopamine D2-like receptor ligand. biosynth.com However, extensive research into its potential neuroprotective activities has not been documented in the accessible scientific literature. Further investigation is required to ascertain any neuroprotective effects and their underlying mechanisms.
Derivatives and Analogues of Methyl 2 Bromo 6 Bromomethyl Benzoate
Synthesis of Related Brominated Benzoate (B1203000) Esters with Varied Substitution Patterns
The synthesis of brominated benzoate esters is a cornerstone of medicinal and materials chemistry, providing a versatile platform for generating a wide array of functionalized molecules. The methodologies employed often involve direct bromination of a substituted benzoic acid or its corresponding ester, or the construction of the benzoate scaffold from brominated precursors.
A prevalent method for introducing bromine onto the aromatic ring is through electrophilic aromatic substitution. For instance, the synthesis of tetrabromobenzoates can be achieved from tetrabromophthalic anhydride (B1165640) by reacting it with an appropriate alcohol in the presence of a decarboxylation catalyst. google.com This one-pot method proceeds through the rapid esterification of the anhydride, followed by decarboxylation to yield the desired tetrabromobenzoate. google.com
Another common strategy involves the radical bromination of a methyl group on the benzene (B151609) ring. The synthesis of methyl 2-(bromomethyl)benzoate, a related isomer, is often accomplished through the radical bromination of methyl o-toluate. This reaction typically utilizes a radical initiator like AIBN (Azobisisobutyronitrile) and a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. guidechem.com Careful control of the reaction stoichiometry is crucial to favor the formation of the mono-brominated product and minimize the formation of the dibrominated side product, methyl 2-(dibromomethyl)benzoate.
The synthesis of more complex derivatives often involves multi-step sequences. For example, 2-(2-bromoethyl)benzoic acid methyl ester can be synthesized from 2-formyl benzoic acid methyl ester. google.com This process involves a Wittig reaction to introduce a vinyl group, followed by hydroboration-oxidation to form a hydroxyethyl (B10761427) group, and finally conversion of the alcohol to a bromide using triphenylphosphine (B44618) and carbon tetrabromide. google.com
Furthermore, the synthesis of methyl 2,6-bis(bromomethyl)benzoate has been reported, providing a key intermediate for further functionalization. rsc.org The synthesis of various functionalized benzo chemisgroup.usresearchgate.netdioxin-4-ones from salicylic (B10762653) acid and acetylenic esters also represents a pathway to related ester structures. nih.gov
Below is a table summarizing various synthetic routes to related brominated benzoate esters:
| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reference |
| Tetrabromobenzoates | Tetrabromophthalic anhydride, Alcohol | Decarboxylation catalyst | google.com |
| Methyl 2-(bromomethyl)benzoate | Methyl o-toluate | N-Bromosuccinimide (NBS) or Bromine, AIBN | guidechem.com |
| 2-(2-Bromoethyl)benzoic acid methyl ester | 2-Formyl benzoic acid methyl ester | Methyl triphenylphosphine hydroiodide, Borane dimethyl sulfide, H2O2, NaOH, PPh3, CBr4 | google.com |
| Methyl 2,6-bis(bromomethyl)benzoate | Not specified in abstract | Not specified in abstract | rsc.org |
| Cis-bromo-ester for conazole medicines | 2,4-dichloroacetophenone, Glycerin | Brominating reagent, Catalyst | google.com |
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of derivatives of Methyl 2-bromo-6-(bromomethyl)benzoate and related brominated benzoates is profoundly influenced by the nature and position of substituents on the aromatic ring and the ester functionality. Structure-activity relationship (SAR) studies are crucial in elucidating these relationships to design more potent and selective compounds.
For instance, in the context of benzodiazepines, which can be considered complex derivatives, the position of a halogen substituent on an associated phenyl ring is critical for activity. researchgate.net While the core of this compound is a simple benzoate, its derivatives can be elaborated into more complex heterocyclic systems. SAR studies on 1,4-benzodiazepines have shown that an electron-attracting group, such as a halogen, at the 7-position of the benzodiazepine (B76468) ring enhances biological activity. youtube.com Conversely, substitution at the 6, 8, and 9 positions can lead to a loss of activity. youtube.com When a bromine atom was substituted at the 4'-position of the phenyl ring in certain benzodiazepine series, the resulting compound was less active. chemisgroup.usresearchgate.net
In a different chemical space, SAR studies of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide (B126) derivatives as farnesoid X receptor (FXR) antagonists revealed key structural requirements. nih.gov These studies indicated that replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group significantly improved potency. nih.gov Furthermore, while replacing the benzoate with a benzamide improved stability, it led to a slight decrease in potency. nih.gov The 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for the antagonistic activity. nih.gov
The following table summarizes key SAR findings for related brominated benzoate derivatives and analogous structures:
| Compound Class | Structural Modification | Effect on Activity | Reference |
| 1,4-Benzodiazepines | Electron-attracting group (e.g., Br, Cl) at C7 | Increased activity | youtube.com |
| 1,4-Benzodiazepines | Substitution at C6, C8, or C9 | Loss of activity | youtube.com |
| 1,4-Benzodiazepines | Bromine at 4'-position of phenyl ring | Decreased activity | chemisgroup.usresearchgate.net |
| FXR Antagonists | 2,6-dichloro-4-amidophenyl vs. 2,4-dichlorophenyl | Improved potency | nih.gov |
| FXR Antagonists | Benzamide vs. Benzoate | Improved stability, slightly decreased potency | nih.gov |
Comparative Analysis with Similar Biphenyl and Benzoate Structures
A comparative analysis of brominated benzoates with structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), provides valuable insights into their physicochemical properties and biological implications. While brominated benzoates are often valued as synthetic intermediates in pharmaceuticals, PBDEs and PCBs are known for their persistence in the environment and potential toxicity. nih.govnih.gov
PBDEs and PCBs are structurally characterized by two phenyl rings linked by an ether oxygen or a direct carbon-carbon bond, respectively, with multiple halogen substitutions. nih.gov This structural motif imparts high lipophilicity and resistance to degradation. In contrast, brominated benzoates possess an ester functionality, which is generally more susceptible to metabolic hydrolysis. This difference in lability can lead to distinct pharmacokinetic and toxicological profiles.
Comparative molecular field analysis (CoMFA), a computational chemistry technique, has been used to compare the structure-activity relationships of polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls for their binding to the Ah (dioxin) receptor. nih.gov These studies revealed that for Ah receptor binding, the CoMFA-derived quantitative structure-activity relationships (QSARs) were highly predictive for all three classes of compounds. nih.gov However, for enzyme induction, the QSARs were highly predictive for dibenzofurans but less so for dioxins and unpredictable for biphenyls. nih.gov This suggests that while these structurally related compounds can exhibit similar binding affinities, their downstream biological effects can vary significantly.
The environmental prevalence and bioaccumulation potential of PBDEs and PCBs are well-documented. nih.gov Their concentrations in environmental and biological samples are often monitored. nih.govresearchgate.net Brominated benzoate esters, particularly those used as flame retardants, may also have environmental implications, though they are generally considered to be less persistent than PBDEs and PCBs due to the presence of the more readily metabolized ester group. nih.gov
The following table provides a comparative overview of these compound classes:
| Feature | Brominated Benzoates | Polybrominated Biphenyls (PBBs) / Polychlorinated Biphenyls (PCBs) | Polybrominated Diphenyl Ethers (PBDEs) |
| Core Structure | Single brominated benzene ring with a methyl ester group | Two directly linked phenyl rings with multiple halogen substitutions | Two phenyl rings linked by an ether oxygen with multiple halogen substitutions |
| Key Functional Group | Ester | - | Ether |
| Primary Area of Interest | Synthetic intermediates, pharmaceuticals | Environmental contaminants, legacy industrial chemicals | Flame retardants, environmental contaminants |
| Metabolic Stability | Generally lower due to ester hydrolysis | High, resistant to degradation | High, resistant to degradation |
| Bioaccumulation | Variable, generally lower than PBBs/PCBs and PBDEs | High | High |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzylic bromides, such as the bromomethyl group in Methyl 2-bromo-6-(bromomethyl)benzoate, often involves radical bromination using reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride. chemicalbook.comguidechem.com While effective, these methods present environmental and safety concerns. Future research will likely focus on developing greener and more sustainable synthetic protocols.
Key areas for investigation include:
Catalyst-Free and Solvent-Free Conditions: Exploring microwave-assisted organic synthesis (MAOS) could lead to rapid, solvent-free, and catalyst-free reactions, significantly reducing waste and energy consumption. dntb.gov.ua
Alternative Brominating Agents: Investigating the use of more environmentally benign brominating agents to replace traditional ones is a crucial research avenue. guidechem.com
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Bio-derived Catalysts: The use of bioderived catalysts for esterification and other related transformations is a growing field that could be applied to the synthesis of functionalized benzoates.
| Synthetic Approach | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, solvent-free, catalyst-free | Optimization of reaction conditions (power, temperature, time) |
| Green Brominating Agents | Lower toxicity, reduced waste | Screening and development of novel brominating reagents |
| Continuous Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design, optimization of flow parameters |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering for specific transformations |
Advanced Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is essential for controlling selectivity and developing novel transformations. The compound's two C-Br bonds—one on the aromatic ring and one at the benzylic position—exhibit different reactivities, which can be exploited for selective functionalization.
Future mechanistic studies could include:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of its various transformations. nih.govrsc.orgresearchgate.net This can provide insights into the selectivity of nucleophilic substitution at the benzylic position versus the aromatic ring.
Kinetic Studies: Detailed kinetic analysis of its reactions can help elucidate the factors governing reaction rates and selectivity. This data is also crucial for optimizing reaction conditions.
Radical Intermediates: The benzylic bromination step proceeds via a radical mechanism. masterorganicchemistry.comlibretexts.org Advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, could be used to study the properties and reactivity of the benzylic radical intermediate.
Stereochemistry Investigations: For reactions that create chiral centers, mechanistic studies can help understand the factors controlling stereoselectivity. acs.org
| Mechanistic Aspect | Investigative Tool | Expected Outcome |
| Reaction Pathways & Selectivity | DFT Calculations, Computational Chemistry | Prediction of reactivity, understanding of transition states |
| Reaction Rates | Kinetic Analysis | Optimization of reaction conditions, quantitative reactivity data |
| Radical Intermediates | EPR Spectroscopy | Characterization of transient species in bromination reactions |
| Stereocontrol | Chiral Chromatography, Polarimetry | Development of asymmetric transformations |
Expansion of Applications in Chemical Biology and Drug Discovery
The structural features of this compound make it an attractive scaffold for the synthesis of biologically active molecules. An important finding is its characterization as a pharmacological agent that acts as a dopamine (B1211576) D2-like receptor ligand. biosynth.com This opens up significant avenues for research in neuroscience and medicinal chemistry.
Emerging opportunities in this area include:
Dopamine Receptor Modulators: The dopamine D2 receptor is a key target for drugs treating schizophrenia, Parkinson's disease, and other neurological disorders. Future work could focus on synthesizing a library of analogues based on the this compound scaffold to develop more potent and selective D2 receptor ligands.
Bifunctional Probes and Linkers: The two bromine atoms can be selectively substituted to create bifunctional molecules. This makes it a suitable candidate for use as a chemical probe to study biological systems or as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
Scaffold for Novel Heterocycles: The compound can serve as a starting material for the synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals. The differential reactivity of the two bromine atoms allows for stepwise and controlled construction of complex ring systems.
| Application Area | Research Goal | Potential Impact |
| Medicinal Chemistry | Synthesis of novel dopamine D2 receptor modulators | New therapeutics for neurological and psychiatric disorders |
| Chemical Biology | Development of bifunctional chemical probes and linkers | Advanced tools for studying biological processes and targeted drug delivery |
| Synthetic Chemistry | Construction of novel heterocyclic scaffolds | Access to new chemical space for drug discovery |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. beilstein-journals.orgsemanticscholar.org These technologies can be applied to accelerate the discovery and development of new synthetic routes and applications for this compound.
Future directions for integrating AI and ML include:
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can be used to efficiently explore the multidimensional parameter space of a chemical reaction to find the optimal conditions for yield, selectivity, and sustainability. beilstein-journals.orgnih.gov This could be applied to both the synthesis of the target compound and its subsequent transformations.
Predictive Modeling: AI models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. acs.org For this compound, this could involve predicting the regioselectivity of nucleophilic attack or the biological activity of its derivatives.
De Novo Drug Design: AI can be used to generate novel molecular structures with desired pharmacological properties. Using this compound as a starting fragment, generative models could design new potential dopamine D2 receptor ligands with improved drug-like properties.
Automated Synthesis: The integration of AI with robotic platforms enables the concept of "self-driving laboratories" where the entire research cycle of hypothesis, experiment, and analysis is automated. This could be used to rapidly screen reaction conditions or synthesize and test a library of derivatives.
| AI/ML Application | Specific Task | Potential Benefit |
| Reaction Optimization | Finding optimal conditions for synthesis and functionalization | Higher yields, improved sustainability, reduced development time |
| Predictive Modeling | Predicting reaction outcomes and biological activities | Prioritization of experiments, rational design of new molecules |
| De Novo Design | Generating novel drug candidates based on the core scaffold | Accelerated discovery of new therapeutics |
| Automated Synthesis | High-throughput screening and library synthesis | Increased research efficiency and data generation |
Q & A
Q. Basic
- Storage : Airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation.
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to its lachrymatory properties. Avoid contact with reducing agents or heat sources (>100°C) to prevent decomposition.
Validation : Regularly check purity via HPLC (C18 column, acetonitrile/water 70:30) to detect degradation products.
What analytical techniques are critical for characterizing this compound’s purity and structure?
Q. Basic
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 170 ppm for ester carbonyl).
- Purity Assessment : HPLC (retention time ~5.2 min under optimized conditions) with ≥95% purity threshold.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 308.90 (C₉H₈Br₂O₂).
Advanced Tip : Use X-ray crystallography to resolve steric effects from the bromomethyl group.
How can researchers address regioselectivity challenges when modifying the bromine substituents?
Q. Advanced
- Kinetic vs. Thermodynamic Control : For nucleophilic substitution (e.g., Suzuki coupling), lower temperatures (0–25°C) favor attack at the less hindered bromine (ortho to ester), while higher temperatures (80°C) may shift selectivity.
- Catalytic Strategies : Use Pd(PPh₃)₄ with bulky ligands to direct coupling to the para-bromine.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict activation energies for competing pathways.
What strategies resolve conflicting NMR data arising from steric hindrance or dynamic effects?
Q. Advanced
- Variable-Temperature NMR : At −40°C, slow conformational changes (e.g., ester rotation) to isolate split peaks.
- 2D Techniques : NOESY correlations identify spatial proximity between bromomethyl and aromatic protons.
- DFT Validation : Compare experimental δ values with computed shifts (e.g., using B3LYP/6-311+G(d,p)).
Case Study : Conflicting δ 4.8 ppm (CH₂Br) signals may indicate rotamers; VT-NMR clarifies exchange rates.
How does the electronic influence of bromine substituents affect reactivity in nucleophilic aromatic substitution?
Q. Advanced
- Activation Effects : Bromine’s electron-withdrawing nature activates the ring for substitution but directs incoming nucleophiles to meta/para positions.
- Competing Pathways : The ester group’s electron-withdrawing effect competes, creating regioselectivity conflicts. Use Hammett plots (σ constants) to quantify substituent effects.
- Experimental Validation : Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) reveal dominant mechanisms.
How can researchers optimize purification when dealing with brominated byproducts?
Q. Advanced
- Chromatographic Resolution : Use reverse-phase HPLC (C18, MeCN/H₂O 80:20) to separate di-brominated isomers.
- Recrystallization : Dissolve in warm toluene, then cool to −20°C to isolate pure crystals (mp 36–40°C, similar to analogs).
What computational tools predict the compound’s reactivity in complex reaction environments?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction trajectories.
- Reactivity Descriptors : Fukui indices (calculated via ORCA) identify electrophilic/nucleophilic sites.
Example : The bromomethyl group shows higher electrophilicity (ƒ⁺ = 0.15) than the aromatic bromine (ƒ⁺ = 0.09).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
